molecular formula C18H16N2O2S B2837582 methyl 2-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]acetate CAS No. 327090-87-9

methyl 2-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]acetate

Cat. No.: B2837582
CAS No.: 327090-87-9
M. Wt: 324.4
InChI Key: ABKYTWTVBLVLGS-HNENSFHCSA-N
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Description

Methyl 2-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a bi-heterocyclic compound featuring a thiazole ring fused with an imine group and substituted with phenyl and methoxycarbonylmethylene moieties. Its Z-configuration at the imine bond is critical for its stereochemical stability and biological interactions. This compound belongs to the class of 3-(methoxycarbonylmethylene)isobenzofuran-1-imine derivatives, which are synthesized via catalytic oxidative carbonylation methods involving palladium catalysts, as demonstrated in analogous structures .

Properties

IUPAC Name

methyl 2-(3-phenyl-2-phenylimino-1,3-thiazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-17(21)12-16-13-23-18(19-14-8-4-2-5-9-14)20(16)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKYTWTVBLVLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=NC2=CC=CC=C2)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]acetate typically involves the reaction of appropriate thioamides with α-halo esters under controlled conditions. One common method involves the use of phenylthioamide and methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The thiazole ring and imine group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the (2Z)-phenylimino-thiazole core with but differs in the acetoxy group vs. tert-butyl phenol substitution.
  • Compared to ’s isobenzofuran derivatives, the thiazole ring in the target compound may confer greater metabolic stability due to sulfur’s electronegativity .

Key Observations :

  • The phenylimino-thiazole scaffold is versatile, with substituents dictating specificity: Herbicidal activity: Electron-withdrawing groups (e.g., methoxycarbonyl) enhance phytotoxicity, as seen in . Antimicrobial activity: Bulky substituents (e.g., tert-butyl in ) may improve membrane penetration .

Research Findings and Implications

Synthetic Accessibility : The target compound can likely be synthesized via PdI₂/KI-catalyzed oxidative carbonylation, a method validated for analogous imine-thiazole hybrids . This method offers regioselectivity and scalability.

Structure-Activity Relationships (SAR): The (2Z)-configuration stabilizes the imine-thiazole conjugation, enhancing interaction with biological targets . Substitution at the 4-position of the thiazole ring (e.g., methoxycarbonylmethylene vs. tert-butyl phenol) modulates lipophilicity and target affinity .

Potential Applications: Agrochemicals: The herbicidal activity of ’s compound suggests the target compound could be optimized for weed control . Pharmaceuticals: Thiazole-imine hybrids are explored as kinase inhibitors and antimicrobials, aligning with trends in and .

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